In suspension polymerization, monomers are dispersed in a continuous liquid phase to create tiny droplets. Sodium 2-ethylhexyl sulfate acts as a stabilizer, preventing the droplets from coalescing and ensuring uniform particle size distribution in the final polymer product. This is crucial for controlling the properties of the resulting polymer [].
Sodium 2-ethylhexyl sulfate can be used in conjunction with microchip electrophoresis (μ-CE) and pulsed amperometric detection (PAD) for the analysis of phenolic compounds. These are organic molecules found in various plants and plant products, with potential health benefits. The combination of μ-CE, PAD, and sodium 2-ethylhexyl sulfate allows for the separation, identification, and quantification of these compounds, aiding research in various fields, including food science, pharmacology, and environmental science [].
Organo-LDHs are a class of layered materials with unique properties, making them attractive for various applications, such as catalysis and drug delivery. Sodium 2-ethylhexyl sulfate can be used as a charge-balancing anion during the synthesis of these materials. Its ability to interact with the positively charged layers of the LDH structure is crucial for its formation and stability [].
Sodium 2-ethylhexyl sulfate is an anionic surfactant with the molecular formula and a molecular weight of approximately 232.27 g/mol. It is known for its excellent wetting, emulsifying, and dispersing properties, making it suitable for various industrial applications. This compound appears as a clear to light yellow solution and is highly soluble in water, with a solubility greater than 10 g/100 mL at 20 °C . Sodium 2-ethylhexyl sulfate is stable under normal conditions but is incompatible with strong oxidizing agents .
Sodium 2-ethylhexyl sulfate exhibits notable biological activity, particularly antimycotic properties, which allow it to inhibit the growth of fungi effectively . Additionally, it has been reported to induce genetic damage by forming adducts with DNA, highlighting potential concerns regarding its use in consumer products . Its moderate toxicity through ingestion and skin contact necessitates careful handling in laboratory and industrial settings .
The most common method for synthesizing sodium 2-ethylhexyl sulfate involves the sulfation of 2-ethylhexanol using sulfur trioxide in a continuous reactor system, such as a falling film reactor. Following sulfation, sodium hydroxide is added to neutralize the reaction mixture, yielding sodium 2-ethylhexyl sulfate as the final product . The typical reaction conditions include maintaining a mole ratio of sulfur trioxide to alcohol at approximately 1:1 and conducting the reaction at temperatures between 30 °C and 60 °C.
Sodium 2-ethylhexyl sulfate finds diverse applications across several industries:
Several compounds share structural or functional similarities with sodium 2-ethylhexyl sulfate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Sodium dodecyl sulfate | C12H25NaO4S | Stronger surfactant properties; widely used in laboratory settings. |
Sodium lauryl sulfate | C12H25NaO4S | Commonly used in personal care products; effective foaming agent. |
Sodium octyl sulfate | C8H17NaO4S | Similar surfactant characteristics but less effective than sodium 2-ethylhexyl sulfate in high electrolyte environments. |
Sodium hexyl sulfate | C6H13NaO4S | Weaker surfactant; used primarily in niche applications. |
Sodium 2-ethylhexyl sulfate stands out due to its low foaming characteristics and stability across a wide range of pH levels and electrolyte concentrations, making it particularly valuable in industrial applications where such properties are essential . Its unique combination of wetting ability and biological activity further differentiates it from other similar compounds.
The 2-ethylhexyl group’s branched configuration creates distinct surfactant properties compared to linear-chain analogs. Molecular dynamics simulations show branched chains occupy 23% larger molecular surface areas than linear octyl sulfates, reducing critical micelle concentration (CMC) by 18–22% through enhanced hydrophobic interactions [8] [9]. This structural feature enables sodium 2-ethylhexyl sulfate to achieve micellization at 3.2 mM versus 4.1 mM for linear sodium octyl sulfate in pure water at 25°C [5].
Chain length directly impacts interfacial tension reduction efficiency. Experimental data demonstrates:
Surfactant | Alkyl Chain Length | Interfacial Tension (mN/m) |
---|---|---|
Sodium hexyl sulfate | C6 | 28.4 ± 0.7 |
Sodium 2-ethylhexyl sulfate | C8 (branched) | 22.1 ± 0.5 |
Sodium decyl sulfate | C10 | 18.9 ± 0.6 |
Data derived from pendant drop tensiometry at 1% w/v concentration [5] [7]
The branching-induced steric hindrance increases surface coverage efficiency by 37% compared to linear chains, as quantified through Langmuir trough measurements [9]. This molecular configuration also enhances salt tolerance, maintaining 89% emulsification capacity in 1.5M NaCl solutions versus 62% for linear dodecyl analogs [3].
The sulfate head group’s -O-SO3^- configuration drives unique hydration behaviors. Dielectric relaxation spectroscopy reveals three distinct water populations around the head group:
These hydration characteristics enable sodium 2-ethylhexyl sulfate to maintain solubility (>100 g/L) while providing strong electrostatic repulsion between micelles [4]. The head group’s pKa of -2.5 ensures full ionization across pH 1–13, creating consistent anionic charge density that enhances stability in extreme pH formulations [3] [6].
Ion-dipole interactions with counterions significantly affect micellar morphology. Sodium ions create loosely associated complexes (Kassoc = 120 M^-1), while calcium ions form tight ion pairs (Kassoc = 450 M^-1), reducing the CMC by 41% in hard water conditions [8]. This property is exploited in industrial cleaners where calcium sequestration enhances soil removal [3].
The compound’s HLB value of 14.2 ± 0.3, calculated using group contribution methods, positions it as a versatile O/W emulsifier [6]. Key structural contributors include:
Experimental phase inversion temperature (PIT) studies confirm the HLB-structure relationship:
HLB Range | Emulsion Type | Average Droplet Size (μm) |
---|---|---|
12–14 | Macroemulsion | 5.2 ± 1.1 |
14–16 | Nanoemulsion | 0.18 ± 0.03 |
16–18 | Microemulsion | 0.05 ± 0.01 |
Data from high-pressure homogenization trials [2] [6]
The branched chain’s HLB temperature sensitivity (dHLB/dT = -0.023°C^-1) enables thermal-triggered emulsion breaking, particularly valuable in petroleum recovery applications [2].
Coarse-grained molecular dynamics simulations reveal the surfactant’s adsorption kinetics follow a two-stage process:
The 132° alkyl chain tilt angle optimizes head group spacing (0.71 nm²/molecule) while minimizing steric clashes between branched chains [9]. This configuration produces interfacial films with 28 MPa elastic modulus, surpassing linear chain analogs by 40% [8].
Quantum mechanical calculations (DFT/B3LYP) quantify the sulfate group’s electron withdrawal effect:
Benchmarking against common sulfates reveals structure-property relationships:
Property | Sodium 2-Ethylhexyl Sulfate | Sodium Dodecyl Sulfate | Sodium Hexyl Sulfate |
---|---|---|---|
CMC (mM) | 3.2 | 8.1 | 32.4 |
Surface Tension (mN/m) | 22.1 | 25.3 | 28.4 |
Foam Stability (t1/2, min) | 14.7 | 8.9 | 3.2 |
Salt Tolerance (CMC in 1M NaCl) | 2.8 mM | 6.3 mM | 28.1 mM |
Experimental data from interferometry and foam column tests [5] [7] [8]
The branched structure confers exceptional foam stability through two mechanisms:
Flammable;Corrosive;Irritant